molecular formula C16H19N3O4 B2760888 2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide CAS No. 1105199-40-3

2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Cat. No. B2760888
CAS RN: 1105199-40-3
M. Wt: 317.345
InChI Key: FZXXJPZRMFOXQX-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor VIII and has been studied for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme that plays a crucial role in various cellular processes.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Reactions of Benzothiazine Derivatives : Research has involved the synthesis and reactions of benzothiazine derivatives, which are of interest for their potential antitumor and antimicrobial activities. The study explored novel synthetic pathways and the biological activity screening of synthesized compounds, indicating a methodology that could be relevant for synthesizing and testing the biological activities of structurally similar compounds like 2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (Abbas & Farghaly, 2010).

  • Antioxidant Studies of N-Substituted Benzyl/Phenyl Acetamides : Another study focused on synthesizing novel carboxamides based upon the pyrazolobenzothiazine ring system and evaluating them for antioxidant activity. This research showcases the potential of such compounds in scavenging free radicals and suggests a pathway for developing compounds with significant biological activities (Ahmad et al., 2012).

Antiproliferative Activity

  • Synthesis of Benzodifuranyl and Other Derivatives : Compounds synthesized from visnaginone and khellinone demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities in research. This example underlines the therapeutic potential of synthetically modified compounds for the treatment of inflammation and pain, which could extend to the study of this compound as well (Abu‐Hashem et al., 2020).

Anti-Tubercular Scaffold

  • Ultrasound Assisted Synthesis of Anti-Tubercular Compounds : A study on the synthesis of benzamide derivatives using ultrasound as a green chemistry tool showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This highlights the innovative synthetic methods and potential applications of benzamide derivatives in treating tuberculosis, relevant to similar compounds (Nimbalkar et al., 2018).

properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-22-12-6-7-13(14(11-12)23-2)16(21)17-8-4-10-19-15(20)5-3-9-18-19/h3,5-7,9,11H,4,8,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXXJPZRMFOXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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